N-[(2-chlorophenyl)methyl]-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide
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Overview
Description
4-azepan-1-yl-N-(3-ethylphenyl)1. This compound is characterized by its complex structure, which includes a benzofuro[3,2-d]pyrimidine core, an azepane ring, and an ethylphenyl group. The molecular formula of this compound is C25H25ClN4O3, and it has a molecular weight of 464.95 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-azepan-1-yl-N-(3-ethylphenyl)1benzofuro[3,2-d]pyrimidine-2-carboxamide involves multiple steps, including the formation of the benzofuro[3,2-d]pyrimidine core and the subsequent attachment of the azepane and ethylphenyl groups. One common method involves the use of aurone-derived α,β-unsaturated imines and activated terminal alkynes, mediated by triethylamine . This reaction enables the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to form the benzofuro[3,2-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
4-azepan-1-yl-N-(3-ethylphenyl)1benzofuro[3,2-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the azepane ring and the ethylphenyl group.
Reduction: Reduction reactions can occur at the benzofuro[3,2-d]pyrimidine core, leading to the formation of dihydro derivatives.
Substitution: Substitution reactions, especially nucleophilic substitutions, can occur at the benzofuro[3,2-d]pyrimidine core and the azepane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various substituted benzofuro[3,2-d]pyrimidines, dihydrobenzofuro[3,2-d]pyrimidines, and azepane derivatives.
Scientific Research Applications
4-azepan-1-yl-N-(3-ethylphenyl)1benzofuro[3,2-d]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of 4-azepan-1-yl-N-(3-ethylphenyl)1benzofuro[3,2-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound is believed to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens and cancer cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with DNA and RNA, as well as key proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Benzofuro[3,2-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Azepane derivatives: Compounds with an azepane ring often have comparable chemical reactivity and biological properties.
Ethylphenyl derivatives: These compounds have similar substituent groups and may exhibit related chemical and biological behaviors.
Uniqueness
4-azepan-1-yl-N-(3-ethylphenyl)1benzofuro[3,2-d]pyrimidine-2-carboxamide is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O3/c1-32-22-11-19-21(12-23(22)33-2)28-15-18(13-27)24(19)30-9-7-16(8-10-30)25(31)29-14-17-5-3-4-6-20(17)26/h3-6,11-12,15-16H,7-10,14H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOFUJRQHLPFQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)NCC4=CC=CC=C4Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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